
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its unique chemical structure and diverse applications in various fields including chemistry, biology, and medicine. Its intricate structure makes it a subject of interest for researchers aiming to explore new pharmacological activities and chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves multi-step organic synthesis. Generally, the synthesis begins with the formation of the quinoline core, followed by the introduction of the fluoro and p-tolylamino groups. The final step involves the coupling of the quinoline derivative with pyrrolidine.
Industrial Production Methods: In industrial settings, the production methods are scaled up to accommodate larger volumes. This often involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions It Undergoes: This compound is known to undergo several types of chemical reactions, including:
Oxidation: Can be oxidized to form various quinoline derivatives.
Reduction: The nitrogen-containing groups can be reduced under mild conditions.
Substitution: The fluoro group and other substituents on the quinoline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, aromatic rings.
Major Products Formed: Depending on the reaction conditions and reagents used, major products can include different derivatives of the original compound, often with modifications on the quinoline ring or the amino groups.
科学的研究の応用
This compound has a broad range of scientific research applications:
In Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Functions as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
In Biology
Acts as a probe to study cellular processes and interactions.
Employed in fluorescence microscopy due to its unique optical properties.
In Medicine
Explored for its potential as a therapeutic agent against various diseases, such as cancers and infectious diseases.
Investigated for its anti-inflammatory and antimicrobial properties.
In Industry
Utilized in the development of novel materials with specific properties such as conductivity and luminescence.
A key component in the production of specialty chemicals for various applications.
作用機序
Mechanism and Molecular Targets: The exact mechanism of action of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone varies depending on its application. In pharmacological contexts, it may interact with specific enzymes or receptors, altering their activity. The fluoro and amino groups play a critical role in binding to these molecular targets, influencing biological pathways and cellular processes.
Pathways Involved
Signal Transduction: Modulates signaling pathways by binding to kinases or other enzymes.
Gene Expression: Can affect the expression of specific genes involved in disease progression.
類似化合物との比較
Comparison and Uniqueness: Compared to other quinoline derivatives, (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone stands out due to its specific functional groups which impart unique reactivity and biological activity.
List of Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Piperaquine: Used in combination therapies for malaria, also contains a quinoline structure.
Quinacrine: Another quinoline derivative with distinctive medical applications.
Conclusion
This compound is a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structure not only makes it a valuable subject for chemical synthesis and reactions but also offers potential in biological and medicinal research.
How did I do? Would love to hear your feedback or any areas where you want me to dig deeper.
特性
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-4-7-16(8-5-14)24-20-17-12-15(22)6-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNHOUQDUKPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
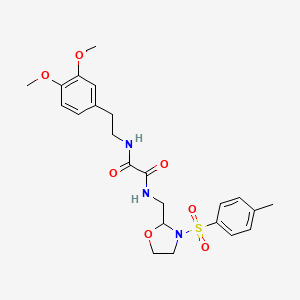
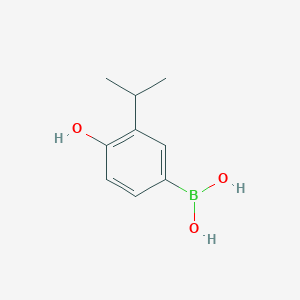
![5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![9-oxa-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B2821358.png)
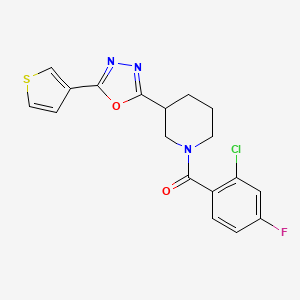

![4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2821362.png)
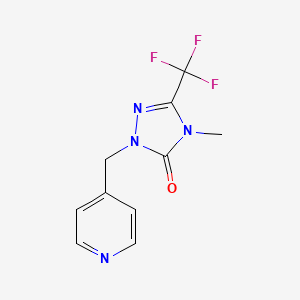
![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
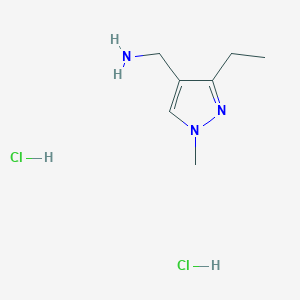
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)
